3-(Cyclopentylmethylene)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
(3E)-3-(cyclopentylmethylidene)piperidine |
InChI |
InChI=1S/C11H19N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h8,10,12H,1-7,9H2/b11-8+ |
InChI Key |
IPJGARCHCKKJIA-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCC(C1)/C=C/2\CCCNC2 |
Canonical SMILES |
C1CCC(C1)C=C2CCCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Cyclopentylmethylene Piperidine and Its Derivatives
Strategies for the Construction of Substituted Piperidine (B6355638) Ring Systems Relevant to 3-(Cyclopentylmethylene)piperidine Architecture
The creation of the piperidine core, particularly with specific substitution patterns like that found in this compound, can be achieved through a variety of synthetic strategies. These methods range from stereoselective approaches to catalytic hydrogenations and complex multi-component reactions.
Stereoselective and Diastereoselective Synthesis Approaches for Piperidine Scaffolds
Achieving specific stereochemistry in the piperidine ring is crucial for the biological activity of many compounds. Several methods have been developed to control the three-dimensional arrangement of substituents.
One notable approach involves a gold-catalyzed cyclization of N-homopropargyl amides, which leads to the formation of piperidin-4-ols in a one-pot synthesis. nih.gov This method is highly modular and demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov Another strategy employs a three-component vinylogous Mannich-type reaction, inspired by the biosynthesis of piperidine alkaloids. rsc.org This reaction utilizes a chiral α-methyl benzylamine (B48309) to induce stereoselectivity, resulting in chiral 2,3-dihydropyridinone intermediates that can be further transformed into a variety of substituted piperidines. rsc.org
A powerful technique for stereocontrol is the use of an η4-dienetricarbonyliron complex as a chiral auxiliary. rsc.org In a double reductive amination sequence, this complex directs the formation of a single diastereoisomeric piperidine product. rsc.org The tricarbonyliron group can later be removed to yield the 2-dienyl-substituted piperidine. rsc.org Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts also offers a route to chiral piperidines with high diastereo- and enantioselectivity, accommodating a range of functional groups. dicp.ac.cn
| Method | Key Features | Stereoselectivity |
| Gold-catalyzed cyclization of N-homopropargyl amides | One-pot synthesis of piperidin-4-ols | Excellent diastereoselectivity |
| Three-component vinylogous Mannich-type reaction | Inspired by biosynthesis, uses chiral amine | High stereoselectivity |
| η4-dienetricarbonyliron complex as chiral auxiliary | Complete diastereocontrol in double reductive amination | Single diastereoisomer formed |
| Rhodium-catalyzed reductive transamination | Uses pyridinium salts and a chiral primary amine | Excellent diastereo- and enantioselectivity |
Catalytic Hydrogenation and Reduction Methods for Piperidine Ring Formation
The hydrogenation of pyridine (B92270) precursors is a fundamental and widely used method for synthesizing the piperidine ring. nih.gov This approach can be carried out using various catalysts and conditions, often with the goal of achieving high yields and specific stereoisomerism.
Heterogeneous catalysts such as platinum oxide (PtO2) are effective for the hydrogenation of substituted pyridines, although these reactions may require elevated pressures and temperatures. researchgate.net Rhodium on carbon (Rh/C) is another common catalyst that can facilitate the complete hydrogenation of pyridine rings under relatively mild conditions. organic-chemistry.org Recent advancements have also explored electrocatalytic hydrogenation at ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermochemical methods. nih.gov This process has been successfully demonstrated for the conversion of pyridine to piperidine using a carbon-supported rhodium catalyst. nih.gov
Organocatalytic methods are also gaining traction. For instance, borenium-catalyzed hydrogenation of substituted pyridines in the presence of hydrosilanes can proceed with high diastereoselectivity. nih.gov
| Catalyst/Method | Substrate | Key Conditions/Features |
| Platinum Oxide (PtO2) | Substituted Pyridines | Glacial acetic acid, 50-70 bar H2 pressure |
| Rhodium on Carbon (Rh/C) | Pyridines | Water, 80°C, 5 atm H2 pressure |
| Electrocatalytic Hydrogenation (Rh/C) | Pyridine | Ambient temperature and pressure, anion-exchange membrane |
| Borenium Catalysis | Substituted Pyridines | Hydrosilanes, mild conditions, diastereoselective |
Cycloaddition and Multicomponent Reaction Paradigms in Piperidine Synthesis
Cycloaddition reactions provide powerful and convergent strategies for the construction of the piperidine ring. A formal [3+3] cycloaddition between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes has been developed to produce functionalized piperidines. nih.gov This reaction is often enantiospecific, allowing for the synthesis of enantiomerically pure piperidines from chiral aziridines. nih.gov Another approach involves a [3+3] cycloaddition followed by elimination to yield piperidine-2,6-diones. rsc.org
The generation of highly reactive intermediates like 3,4-piperidynes has opened new avenues for synthesizing annulated piperidines through subsequent cycloaddition reactions. tcichemicals.comtcichemicals.com These intermediates can be trapped with various reagents to afford complex piperidine structures. tcichemicals.comtcichemicals.com
Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials combine in a single step to form a complex product, such as a substituted piperidine. mdpi.com These reactions are atom-economical and can rapidly generate molecular diversity. mdpi.com
Intramolecular Cyclization and Ring-Forming Reactions for Piperidine Structures
Intramolecular cyclization is a versatile strategy for forming the piperidine ring, where a linear precursor containing a nitrogen atom cyclizes to form the heterocyclic system. nih.gov Various methods can induce this ring closure, including:
Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes can lead to polysubstituted alkylidene piperidines. mdpi.com
Reductive Amination: The intramolecular reductive amination of a 1,5-keto-aldehyde can construct the piperidine ring. rsc.org
Hydroamination: Palladium-catalyzed intramolecular hydroamination of unactivated alkenes offers a mild route to piperidine derivatives. organic-chemistry.org
Oxidative Amination: Gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines with the simultaneous introduction of an oxygen-containing substituent. nih.gov
Functionalization and Derivatization Techniques at the Piperidine Ring and Cyclopentylmethylene Moiety
Once the core piperidine structure is established, further modifications can be made to introduce diverse functional groups, which is essential for tuning the properties of the final molecule.
Introduction of Diverse Substituents onto the Piperidine Core
The functionalization of a pre-existing piperidine ring is a common strategy for creating a variety of derivatives. researchgate.net This can be achieved through several methods, including C-H functionalization, which allows for the direct introduction of substituents at specific positions on the ring. nih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.govnih.gov The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position, while a different rhodium catalyst can direct functionalization to the C4 position of N-α-oxoarylacetyl-piperidines. nih.govnih.gov The C3 position can be functionalized indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govnih.gov
Modification of the Cyclopentylmethylene Side Chain for Structural Diversity and Biological Probe Development
The generation of structural diversity in molecules based on the this compound scaffold is crucial for exploring their structure-activity relationships (SAR) and for the development of targeted biological probes. While direct functionalization of the cyclopentylmethylene side chain of this specific compound is not extensively documented in publicly available literature, established synthetic methodologies for the modification of cyclopentane (B165970) and piperidine frameworks offer viable routes to achieve this diversification. These approaches can be broadly categorized into the introduction of functional groups on the cyclopentyl ring and the alteration of the methylene (B1212753) linker.
The introduction of functional groups onto the cyclopentyl ring can be achieved through various synthetic strategies. One potential method involves the use of a precursor with a functionalized cyclopentanone, which can then be subjected to a Wittig-type reaction or other olefination methods with a suitable piperidine-containing phosphonium (B103445) ylide to form the exocyclic double bond, followed by reduction to the desired cyclopentylmethylene linkage. This approach allows for the incorporation of a wide array of substituents on the cyclopentyl ring at the outset of the synthesis.
For post-synthesis modification, direct C-H functionalization of the cyclopentyl ring presents a more advanced and efficient strategy. While challenging, developments in catalysis have enabled the site-selective functionalization of saturated carbocycles. For instance, rhodium-catalyzed C-H insertion reactions, although more commonly applied to other positions on the piperidine ring, could conceptually be adapted for the cyclopentyl moiety with appropriate directing groups. nih.gov
Furthermore, the cyclopentyl ring can be designed with latent functionality for subsequent modification. For example, incorporating a ketone or an alcohol into the cyclopentyl ring allows for a plethora of subsequent chemical transformations. An alcohol can be converted to esters, ethers, or halides, or it can be oxidized to a ketone. A ketone, in turn, can undergo reactions such as reductive amination to introduce new amine functionalities or Grignard reactions to add further carbon-based substituents.
The development of biological probes often requires the introduction of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radioisotope. pitt.edumdpi.com A common strategy for this is the incorporation of a functional group handle that is amenable to bio-orthogonal "click" chemistry, such as an azide (B81097) or a terminal alkyne. These groups can be introduced onto the cyclopentyl side chain and subsequently reacted with a probe molecule containing the complementary reactive partner. This allows for the specific labeling of the this compound derivative for use in biological imaging or affinity-based studies. mdpi.comnih.govnih.gov For example, a terminal alkyne could be introduced to the cyclopentyl ring, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing fluorophore.
Advanced Synthetic Protocols and Process Chemistry Developments for Piperidine Production
The synthesis of piperidine-containing molecules, including this compound, has benefited significantly from advancements in synthetic methodologies that focus on efficiency, safety, and sustainability. Modern approaches such as flow chemistry and green chemistry are increasingly being adopted in the production of these important heterocyclic scaffolds. mdpi.com
Flow Chemistry Approaches
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. The synthesis of piperidine derivatives has been successfully adapted to flow chemistry conditions. For instance, the reduction of pyridine precursors to piperidines, a common final step in many synthetic routes, can be performed efficiently and safely in a flow reactor using heterogeneous catalysts. This minimizes the risks associated with highly exothermic reactions and the handling of pyrophoric reagents.
Electrochemical methods in flow reactors have also emerged as a powerful tool for the synthesis of substituted piperidines. Anodic oxidation of N-formylpiperidine in a microfluidic electrolysis cell can generate an N-acyliminium ion precursor, which can then be trapped by various nucleophiles to introduce substituents at the 2-position. nih.gov While this example focuses on C-2 functionalization, the principles of generating reactive intermediates in a controlled flow environment could be extended to other positions or to key intermediates in the synthesis of 3-substituted piperidines.
Green Chemistry Approaches
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of piperidine synthesis, this has led to the development of more environmentally benign methods. One key area of focus is the use of greener solvents and catalysts. For example, multicomponent reactions (MCRs) for the synthesis of highly functionalized piperidines have been developed using water as a solvent and biodegradable, reusable catalysts. ajchem-a.com
Catalyst choice is another critical aspect of green piperidine synthesis. There is a move away from stoichiometric, often toxic, reagents towards catalytic processes. For example, iron-catalyzed reductive amination of dicarbonyl compounds provides an efficient and more sustainable route to piperidines. mdpi.com The use of heterogeneous catalysts is also a hallmark of green chemistry as they can be easily separated from the reaction mixture and reused. Sulfamic acid, a solid acid catalyst, has been shown to be effective in the one-pot multicomponent synthesis of functionalized piperidines, offering advantages such as low cost, ease of handling, and environmental compatibility. researchgate.net
These advanced synthetic protocols are not only applicable to the synthesis of the basic this compound scaffold but can also be integrated into the synthesis of its more complex, functionalized derivatives, thereby enabling more efficient and sustainable routes to novel compounds for biological investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Cyclopentylmethylene Piperidine Analogs
Elucidation of Key Pharmacophoric Features Governing Biological Interactions
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For many piperidine-containing compounds, particularly those interacting with receptors in the central nervous system, a common pharmacophore model has been established. This model typically includes:
A Basic Nitrogen Core: The piperidine (B6355638) nitrogen is often protonated at physiological pH, forming a positively charged center. This positive ionizable group frequently engages in a crucial ionic interaction with an acidic amino acid residue, such as glutamate (B1630785) or aspartate, in the target's binding pocket. nih.gov
Hydrophobic Regions: The model often features two hydrophobic binding pockets, which are occupied by lipophilic parts of the ligand. nih.gov In the case of 3-(Cyclopentylmethylene)piperidine, the cyclopentylmethylene group would serve as one of these primary hydrophobic moieties, anchoring the molecule in a non-polar region of the binding site.
A Specific Spatial Arrangement: The distance and geometric relationship between the basic nitrogen and the hydrophobic groups are critical for potent and selective binding. The piperidine ring acts as a rigid spacer, holding these features in a defined orientation to maximize favorable interactions with the receptor. nih.gov
The piperidine moiety itself is not merely a passive scaffold; it can be an active part of the pharmacophore, directly interacting with the active site of enzymes or receptors to elicit a biological response. nih.gov Computational studies, such as those used to analyze sigma-1 (S1R) receptor ligands, confirm that the piperidine nitrogen is a key pharmacophoric element for locking in crucial polar interactions, while appended hydrophobic groups occupy distinct sub-pockets within the receptor. nih.gov
Impact of Stereochemistry and Conformational Preferences on Biological Activities of Piperidine Derivatives
The biological activity of piperidine derivatives is exquisitely sensitive to their three-dimensional structure, including stereochemistry and conformational preferences. The piperidine ring typically adopts a stable chair conformation, where substituents can be positioned in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) orientation.
The orientation of these substituents can profoundly affect a molecule's pharmacological properties. albany.edu For instance, the stereospecific placement of functional groups in a β-position to the nitrogen can modulate basicity and lipophilicity through effects like intramolecular hydrogen bonding or dipolar interactions, which differ between axial and equatorial isomers. albany.edu
Furthermore, the conformation of the piperidine ring can be influenced by substituents on the nitrogen atom. When the nitrogen is part of an amide or is bonded to an aromatic ring, its lone pair of electrons can conjugate with the adjacent π-system. This gives the C-N bond partial double-bond character, creating a phenomenon known as pseudoallylic strain. This strain can force adjacent substituents at the 2-position of the piperidine ring into an axial orientation, which is often less sterically hindered in this specific context. nih.govacs.org This conformational locking increases the molecule's three-dimensionality and can present a unique vector for exploring interactions within a binding site. acs.org
A compelling example of stereochemistry's impact is seen in 3,4-disubstituted piperidine analogs developed as monoamine transporter inhibitors. The relative stereochemistry (cis vs. trans) and the absolute stereochemistry (enantiomers, (+) vs. (-)) dramatically alter the potency and selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov
| Isomer Configuration | Transporter Selectivity Profile | Key Finding |
| (+)-trans | DAT/NET selective | Exhibits high potency for dopamine and norepinephrine transporters. nih.gov |
| (-)-cis | DAT/NET selective | Shows a similar selectivity profile to the (+)-trans isomers. nih.gov |
| (-)-trans | SERT or SERT/NET selective | Activity shifts towards the serotonin transporter. nih.gov |
| (+)-cis | NET selective | Shows low nanomolar potency for NET with significantly lower activity at DAT and SERT. nih.gov |
| This table illustrates how subtle changes in the 3D arrangement of atoms in piperidine derivatives lead to distinct biological outcomes, based on findings from studies on 3,4-disubstituted analogs. nih.gov |
These findings underscore that a precise three-dimensional structure is required for optimal interaction with a specific biological target.
Rational Design Principles for Modulating Target Affinity and Selectivity based on Systematic Structural Modifications
Key principles include:
Target-Based Design: This approach leverages knowledge of the three-dimensional structure of the target protein. For example, in designing novel chitinase (B1577495) inhibitors, researchers rationally designed piperine (B192125) derivatives to interact with conserved tryptophan (TRP) and tyrosine (TYR) residues within the enzyme's active site through hydrogen bonds and π-π interactions. nih.gov This led to the identification of a compound with significantly improved inhibitory activity. nih.govnih.gov
Systematic Stereochemical Analysis: As demonstrated with monoamine transporter inhibitors, synthesizing and testing all possible stereoisomers (cis/trans, R/S) is a powerful strategy. This allows for the identification of isomers with superior potency and, crucially, improved selectivity. For instance, this approach identified (+)-cis isomers as highly selective NET inhibitors and other isomers as broad-spectrum inhibitors, both of which are valuable as pharmacological tools and potential therapeutics. nih.gov
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but may alter the molecule's potency, selectivity, or metabolic stability. For example, in an anti-parasitic drug discovery campaign, replacing a piperidine ring with a pyrrolidine (B122466) ring resulted in a moderate drop in activity and stability, while replacing it with a morpholine (B109124) ring led to an inactive compound, demonstrating the piperidine's critical role. dndi.org
Computational tools are integral to this process, allowing for the prediction of binding modes and the prioritization of synthetic targets, thereby streamlining the design-synthesis-test cycle. clinmedkaz.org
Exploration of Substituent Effects on the Cyclopentylmethylene Moiety and Piperidine Nitrogen for Activity Optimization
To optimize a lead compound like this compound, chemists systematically modify its constituent parts.
Cyclopentylmethylene Moiety: The cycloalkyl group is a key hydrophobic feature. Its size, shape, and rigidity are critical for fitting into the hydrophobic pocket of a target receptor. A classic study on phencyclidine (PCP), which features a cyclohexyl ring attached to a piperidine, explored the effect of varying the cycloalkyl ring size. The results showed that activity was optimal with the six-membered cyclohexane (B81311) ring. nih.gov Decreasing the ring size (to cyclopentyl or cyclobutyl) or increasing it (to cycloheptyl or cyclooctyl) led to a significant decline in in vivo activity. nih.gov This suggests that the binding pocket has a specific size and that the cyclopentyl group in this compound is a critical determinant of biological activity, with its specific volume and conformational properties being tuned for its target.
| Cycloalkyl Ring Size | Relative In Vitro Binding Affinity | Relative In Vivo PCP-like Activity |
| Cyclopropyl | Low | Very Low |
| Cyclobutyl | Moderate | Low |
| Cyclopentyl | High | Moderate |
| Cyclohexyl (PCP) | Very High | Very High |
| Cycloheptyl | High | Low |
| Cyclooctyl | High | Inactive |
| Data derived from studies on phencyclidine analogs, demonstrating the importance of the cycloalkyl ring's size for biological activity. nih.gov |
Piperidine Nitrogen: The piperidine nitrogen is a focal point for modification. Its basicity and the steric and electronic properties of its substituent are crucial.
Basicity: In many active compounds, the nitrogen is unsubstituted or has a small alkyl substituent (e.g., methyl), preserving its basicity. This allows it to form a strong ionic bond with the target receptor, a key anchor point for many ligands. nih.gov
N-Substituents: Adding larger or different functional groups to the nitrogen can dramatically alter activity. For example, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold in certain series of compounds, likely by altering the ring's planarity and shape. dndi.org Replacing the piperidine with an acyclic analog often results in a loss of activity, highlighting the importance of the ring's conformational constraint. dndi.org Furthermore, as discussed, N-acylation or N-arylation can enforce a specific ring conformation via pseudoallylic strain, which can be leveraged to improve binding affinity by orienting other substituents favorably. nih.govacs.org
These systematic explorations provide a deep understanding of the SAR, guiding the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold.
Pharmacological Target Identification and Mechanistic Insights in Vitro Studies for Piperidine Compounds
In Vitro Receptor Binding and Functional Assays for Novel Piperidine (B6355638) Ligands
The versatility of the piperidine scaffold allows for its interaction with a diverse array of receptor systems, leading to the development of potent and selective ligands for various therapeutic targets.
Dopamine (B1211576) Receptor Systems (e.g., D4R Antagonism)
The dopamine D4 receptor (D4R) has been a subject of interest for its potential role in neurological and psychiatric disorders. Several piperidine-based compounds have been identified as potent and selective D4R antagonists. nih.govnih.gov For instance, a series of 4,4-difluoropiperidine (B1302736) ether-based derivatives have been synthesized and evaluated for their D4R binding affinity. researchgate.net Structure-activity relationship studies led to the identification of compounds with exceptional binding affinity for the D4 receptor, with some showing Ki values as low as 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). researchgate.netchemrxiv.org
Another study focused on new piperidine-based ligands, which were analogs of potent and selective D4R compounds. nih.govnih.gov The research investigated how variations in the distance between pharmacophoric features affected D4R affinity and selectivity. nih.govnih.gov The enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine also demonstrated high affinity and selectivity for D4 receptors, with the (R)-enantiomer showing a 6-fold higher affinity than the (S)-enantiomer. ebi.ac.uk These findings highlight the potential of piperidine derivatives as D4R antagonists, which have been suggested as potential therapeutic alternatives for conditions like glioblastoma. nih.govnih.gov
Table 1: Dopamine D4 Receptor (D4R) Binding Affinities of Selected Piperidine Derivatives
| Compound | D4R Ki (nM) | Selectivity vs. other Dopamine Receptors | Reference |
|---|---|---|---|
| 4,4-difluoropiperidine ether derivative | 0.3 | >2000-fold | researchgate.netchemrxiv.org |
| (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine | - | High | ebi.ac.uk |
| Piperidine-based ligand (analog of 77-LH-28-1) | - | High | nih.govnih.gov |
Data presented is a summary from multiple sources.
Histamine (B1213489) Receptor Subtypes (e.g., H3R) and Sigma Receptors (e.g., σ1R Antagonism)
Piperidine-based compounds have also emerged as significant ligands for histamine H3 receptors (H3R) and sigma receptors (σ1R and σ2R). The H3 receptor, a G protein-coupled receptor highly expressed in the central nervous system, is a key target for treating cognitive disorders. nih.gov Research has shown that some H3R antagonists also possess a high affinity for sigma-1 receptors. ugr.es
A study on dual piperidine-based histamine H3 and sigma-1 receptor ligands revealed that most of the synthesized compounds exhibited high affinity for H3R, with Ki values below 100 nM. nih.gov These compounds also showed significant activity at both sigma receptor subtypes. nih.gov The unsubstituted piperidine ring was found to be crucial for high affinity at the human H3R. nih.gov Furthermore, the piperidine moiety has been identified as a critical structural feature for dual H3/σ1 receptor activity. ugr.esnih.gov Antagonism at the σ1R by piperidine and piperazine-based derivatives has been associated with analgesic activity, offering potential for treating chronic pain. nih.govnih.govmdpi.com
Table 2: Binding Affinities of a Piperidine-Based Ligand at Histamine and Sigma Receptors
| Receptor | Ki (nM) | Reference |
|---|---|---|
| hH3R | <100 | nih.gov |
| σ1R | 7.6 | nih.gov |
| σ2R | 27 | nih.gov |
This table represents data for a specific piperidine derivative from the cited study.
Monoamine Transporter Systems (Dopamine, Norepinephrine (B1679862), Serotonin (B10506) Transporter Inhibition)
The vesicular monoamine transporter 2 (VMAT2) is crucial for packaging monoamine neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles. uib.nonih.gov Inhibition of VMAT2 can modulate neurotransmission and is a therapeutic strategy for certain neurological conditions. uib.no Studies have utilized fluorescent substrates to screen for VMAT2 modulators, identifying compounds that inhibit its activity. uib.nonih.gov While specific data for "3-(Cyclopentylmethylene)piperidine" is unavailable, the broader class of piperidine derivatives has been investigated for their effects on monoamine transporters. For example, pharmacological inhibitors of VMAT2, such as tetrabenazine, which contains a piperidine-like structure, have been shown to have IC50 values in the nanomolar range for VMAT2 inhibition. nih.gov
Enzyme Inhibition Studies of Piperidine Derivatives
Beyond receptor interactions, piperidine derivatives have been shown to inhibit the activity of various enzymes, indicating their potential as therapeutic agents in a range of diseases.
Cathepsin K Enzyme Inhibition
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a major role in bone resorption. nih.gov Its inhibition is a promising strategy for the treatment of osteoporosis. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against cathepsin K. nih.gov One of the most potent compounds, H-9, exhibited an IC50 value of 0.08 µM. nih.gov Molecular docking studies revealed that this compound interacts with key residues in the active site of the enzyme. nih.gov These findings suggest that piperidine-based structures can serve as a scaffold for potent cathepsin K inhibitors. nih.govgoogle.com
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair pathway. nih.gov Its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms. youtube.comyoutube.com A series of novel piperidine-based benzamide (B126) derivatives were designed and synthesized as PARP-1 inhibitors. nih.gov Several of these compounds demonstrated potent inhibitory activity against PARP-1, with IC50 values in the low nanomolar range (e.g., 8.33 nM and 12.02 nM for compounds 6a and 15d, respectively). nih.gov These findings underscore the potential of the piperidine scaffold in the development of effective PARP-1 inhibitors for cancer treatment. nih.govnih.gov
Table 3: Enzyme Inhibition by Piperidine Derivatives
| Enzyme | Piperidine Derivative Class | IC50 | Reference |
|---|---|---|---|
| Cathepsin K | Piperidamide-3-carboxamide (Compound H-9) | 0.08 µM | nih.gov |
| PARP-1 | Piperidine-based benzamide (Compound 6a) | 8.33 nM | nih.gov |
Akt Kinase Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many human cancers. nih.gov Consequently, the development of inhibitors targeting this pathway, particularly Akt (also known as protein kinase B), is a significant area of cancer research. nih.govtbzmed.ac.ir
Studies have shown that piperidine derivatives can be potent inhibitors of Akt kinase. For instance, a series of 3,4,6-trisubstituted piperidine derivatives has been developed, with some compounds showing increased potency in Akt1 inhibition. nih.gov One notable derivative, E22, demonstrated significant inhibition of the phosphorylation of proteins downstream of Akt kinase in both cellular and xenograft tumor models. nih.gov This inhibition of the Akt signaling pathway is a key mechanism behind the observed antitumor efficacy. nih.govnih.gov The activation of the Akt pathway is known to suppress apoptosis by inactivating pro-apoptotic proteins. tbzmed.ac.ir Therefore, its inhibition can effectively induce apoptosis in cancer cells. nih.gov
Interactive Table: Akt Kinase Inhibition by Piperidine Derivatives
| Compound | Target | Effect | Model System |
|---|---|---|---|
| 3,4,6-trisubstituted piperidine derivatives | Akt1 | Increased inhibitory potency | In vitro |
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.netfao.org Inhibition of Mpro can disrupt the viral life cycle and halt the progression of infection. nih.gov
Virtual screening and subsequent kinetic assays have identified several compounds, including those with a piperidine scaffold, as potential inhibitors of SARS-CoV-2 Mpro. While specific data on this compound is not detailed, the broader class of piperidine-containing molecules has shown promise. For instance, some Mpro inhibitors utilize a 2-piperidinone moiety as a mimic of the glutamine residue at the P1 site of the enzyme's substrate. nih.gov This highlights the potential for piperidine-based structures to interact with and inhibit this key viral enzyme. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of these inhibitors. nih.govfao.org
Cellular Pathway Modulation and Mechanistic Elucidation in Cell-Based Assays
Investigations into Apoptosis and Cell Proliferation Pathways
Piperidine derivatives have demonstrated significant effects on apoptosis and cell proliferation in various cancer cell lines. nih.govresearchgate.net For example, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to inhibit the proliferation of gastric cancer cells and induce apoptosis in a dose-dependent manner. nih.govnih.gov This effect is linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage, leading to the activation of the caspase cascade, including caspase-3 and caspase-9, and modulation of Bcl-2 family proteins. nih.gov
Similarly, the piperidine nitroxide Tempol has been found to inhibit the growth of neoplastic cells, inducing a G1 phase arrest in the short term and a G2/M phase arrest with longer exposure, ultimately leading to apoptosis. researchgate.net Platycodin D, another natural compound, inhibits the proliferation of human glioma U251 cells and induces apoptosis by inhibiting the PI3K/Akt signaling pathway. mdpi.com These studies underscore the potential of piperidine-containing compounds to modulate key cellular pathways involved in cancer progression. nih.govmdpi.com
Interactive Table: Effects of Piperidine-Containing Compounds on Apoptosis and Proliferation
| Compound | Cell Line | Effect on Proliferation | Effect on Apoptosis | Key Pathway Modulation |
|---|---|---|---|---|
| Piperine | HGC-27 (gastric cancer) | Inhibition | Induction | ROS generation, mitochondrial damage, caspase activation |
| Tempol | Neoplastic cell lines | Inhibition | Induction | Cell cycle arrest (G1 and G2/M) |
Regulation of Protein Phosphorylation Events and Cellular Signaling Cascades
The modulation of protein phosphorylation is a key mechanism by which piperidine derivatives exert their cellular effects. As previously mentioned, the inhibition of Akt kinase by certain piperidine compounds directly impacts downstream phosphorylation events in the PI3K/Akt pathway. nih.gov This pathway is central to regulating cell growth, proliferation, and survival. tbzmed.ac.ir
Furthermore, the activation of protein kinase D (PKD), a serine/threonine kinase, involves complex phosphorylation events. nih.gov While direct modulation by this compound is not specified, the study of such pathways reveals potential targets for piperidine-based compounds. For example, PKD1 autophosphorylation at specific serine residues is crucial for its activation and subsequent signaling. nih.govnih.gov Understanding these intricate phosphorylation cascades provides a framework for designing targeted therapies.
Broad-Spectrum Biological Activity Screening and Profiling
Piperidine and its derivatives have been extensively screened for a wide range of biological activities, demonstrating their versatility as a privileged scaffold in medicinal chemistry. scispace.comacademicjournals.org
Antimicrobial Activity: Numerous studies have reported the antimicrobial properties of piperidine derivatives against various bacterial and fungal strains. nih.govbiomedpharmajournal.orgresearchgate.netnih.govresearchgate.net For instance, certain piperidine-substituted halogenobenzene derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.gov The addition of moieties like thiosemicarbazone to a piperidine ring has been shown to enhance antifungal activity. biomedpharmajournal.org The antimicrobial activity is often evaluated using methods like the disc diffusion assay. researchgate.netresearchgate.netresearchgate.net
Interactive Table: Antimicrobial Activity of Piperidine Derivatives
| Compound Type | Test Strains | Activity |
|---|---|---|
| Piperidine-substituted halogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Growth inhibition (MIC 32-512 µg/ml) |
| Piperidin-4-one thiosemicarbazone derivatives | Various bacteria and fungi | Significant antifungal activity |
Antioxidant Activity: Piperidine-containing compounds have also been recognized for their antioxidant potential. scispace.comnih.govresearchgate.net They can act as scavengers of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net For example, piperine has been shown to protect against oxidative damage by quenching free radicals and reactive oxygen species. nih.gov The antioxidant capacity of various piperidine derivatives has been demonstrated, with some compounds showing significant scavenging activity. academicjournals.orgresearchgate.net
Computational Chemistry and Molecular Modeling Approaches in Research on 3 Cyclopentylmethylene Piperidine
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Characterization
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries.
In the context of piperidine (B6355638) derivatives, molecular docking has been successfully used to identify and characterize interactions with various biological targets. For instance, studies on novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones used molecular docking to confirm their binding to target proteins implicated in myeloma, leukemia, and NK lymphoma, providing a rationale for their cytotoxic effects. The simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For 3-(Cyclopentylmethylene)piperidine, docking simulations would involve preparing its 3D structure and docking it into the binding sites of potential protein targets. The results, often presented as a binding affinity score (e.g., in kcal/mol), help rank its potential efficacy against different targets and explain the structural features essential for its activity.
Table 1: Representative Molecular Docking Applications for Piperidine Scaffolds
| Piperidine Derivative Class | Protein Target(s) | Key Findings from Docking | Reference |
|---|---|---|---|
| Furan-pyrazole piperidines | Akt1 (Protein Kinase B) | Identified structural requirements for inhibitory activity. | |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Proteins in Myeloma, Leukemia (e.g., 6FS1, 6TJU) | Confirmed stable binding in active sites, correlating with anti-cancer activity. | |
| General Piperidine-derived compounds | HDM2, HIV Reverse Transcriptase | Elucidated binding interactions and provided insights for structure-based design. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energies.
For piperidine-containing compounds, MD simulations have been employed to explore the stability of ligand-protein interactions. For example, a 300 ns MD simulation was used to study the interaction between dopamine (B1211576) D3 receptor (D3R) and novel derivatives, confirming the stability of the binding mode predicted by docking. Similarly, MD simulations of a piperidine derivative bound to its target helped to assess the complex's stability over a 100 ns timeframe. Applying this technique to this compound complexed with a predicted target would allow researchers to observe the dynamics of the binding pocket, the flexibility of the cyclopentyl and piperidine rings, and the persistence of key intermolecular interactions, thereby validating the docking results and providing deeper insights into the binding mechanism.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular structure, orbital energies (such as HOMO and LUMO), charge distribution, and chemical reactivity, which are fundamental to understanding a molecule's behavior and interaction capabilities.
DFT has been widely applied to the piperidine scaffold. Studies have used DFT to predict heats of formation, evaluate thermal stability, and understand the conformational preferences of piperidine and its derivatives, confirming that the chair conformation is the most stable. For substituted piperazines, a related class of compounds, quantum chemical methods have been used to calculate pKa values and carbamate stability, which are crucial for applications like carbon dioxide capture. For this compound, DFT calculations could be used to:
Determine the most stable 3D conformation.
Calculate the HOMO-LUMO energy gap to assess its chemical reactivity and kinetic stability.
Analyze the molecular electrostatic potential to identify regions prone to electrophilic or nucleophilic attack.
Provide a theoretical basis for understanding its electronic and structural properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.
QSAR models have been developed for various classes of piperidine derivatives. For example, a 3D-QSAR study on furan-pyrazole piperidines identified descriptors related to their anti-proliferative and Akt1 inhibitory activities. Another study developed robust QSAR models to predict the cardiotoxicity of piperidine derivatives using descriptors derived simply from their chemical structure. To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The model could then be used to predict the activity of this compound and to design new analogues with potentially improved activity by modifying its structure based on the model's recommendations.
In Silico Prediction of Biological Activity Spectra and Protein Targets Utilizing Chemoinformatics Tools
Chemoinformatics tools leverage large databases of known chemical structures and their biological activities to predict the potential targets and pharmacological effects of a novel compound. Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used for this purpose.
These tools have proven valuable in the preliminary assessment of new piperidine derivatives. In one study, PASS and SwissTargetPrediction were used to analyze three new piperidine compounds, predicting a wide range of biological activities and identifying potential targets including enzymes, receptors, and ion channels. The predictions suggested potential applications in treating cancer and central nervous system diseases. For this compound, these chemoinformatics tools could be used to:
Generate a probable spectrum of biological activities, indicating its potential therapeutic uses.
Identify a list of likely protein targets, which can then be prioritized for experimental validation or further computational studies like molecular docking.
Provide a comprehensive in silico profile to guide future preclinical research directions.
Table 2: Predicted Biological Activities for Piperidine Derivatives using In Silico Tools
| Predicted Activity/Target Class | Potential Therapeutic Application | Computational Tool(s) Used | Reference |
|---|---|---|---|
| Enzyme Inhibition (e.g., kinases, proteases) | Oncology | SwissTargetPrediction, PASS | |
| Voltage-gated Ion Channel Modulation | Antiarrhythmic, Local Anesthetic, Anticonvulsant | SwissTargetPrediction | |
| G-protein Coupled Receptor (GPCR) Interaction | Central Nervous System Disorders | SwissTargetPrediction | |
| Neurotransmitter Uptake Inhibition | Antidepressant, Anti-parkinsonian | PASS |
Advanced Medicinal Chemistry Concepts and Design Strategies Leveraging the Piperidine Scaffold
Scaffold Hopping and Bioisosteric Replacement Strategies in Piperidine-Based Drug Discovery Research
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry aimed at discovering novel intellectual property, improving physicochemical properties, and enhancing pharmacological profiles. Scaffold hopping involves replacing a central core structure of a known active compound with a functionally equivalent but structurally distinct scaffold. Bioisosterism refers to the substitution of a part of a molecule with another group having similar physical or chemical properties, with the goal of producing a compound with similar biological activity.
In the context of 3-(Cyclopentylmethylene)piperidine, a hypothetical scaffold hopping approach could involve replacing the piperidine (B6355638) ring with other nitrogenous heterocycles like pyrrolidine (B122466) or morpholine (B109124), while retaining the cyclopentylmethylene moiety to probe the importance of the ring size and conformation for a specific biological target. Conversely, the cyclopentylmethylene group could be considered a bioisosteric replacement for other lipophilic groups, such as a benzyl (B1604629) or cyclohexyl moiety, found in other active piperidine-containing compounds. Such a modification could influence lipophilicity, metabolic stability, and the conformational presentation of the piperidine ring.
However, a review of available scientific literature does not yield specific studies where this compound has been explicitly used as an example of scaffold hopping or as a result of a bioisosteric replacement strategy.
Conformational Restriction and Stereochemical Control in Lead Optimization and Analog Design
The geometry of the double bond can exist as either (E) or (Z) isomers, representing a key aspect of stereochemical control. These isomers would present the cyclopentyl group in different spatial orientations relative to the piperidine ring, which could lead to significantly different interactions with a biological target. Furthermore, the piperidine ring itself can adopt different chair or boat conformations, and the orientation of the nitrogen lone pair and any N-substituents (axial vs. equatorial) would be influenced by the bulky C3-substituent.
Detailed research, such as X-ray crystallography or computational modeling studies, would be required to determine the preferred conformations and the energetic barriers between them. Such studies are fundamental for structure-activity relationship (SAR) analysis during lead optimization. At present, specific conformational or stereochemical studies focused on this compound are not available in the public domain.
Strategies for Modulating Pharmacological Properties (e.g., Selectivity, Receptor Subtype Specificity)
Modulating pharmacological properties like selectivity is paramount for developing safer and more effective drugs. For a molecule like this compound, medicinal chemists would typically explore a systematic SAR by introducing substituents on both the piperidine nitrogen and the cyclopentyl ring.
For instance, modifying the substituent on the piperidine nitrogen is a common strategy to alter affinity and selectivity for various receptors, such as opioid, dopamine (B1211576), or serotonin (B10506) receptors. Small alkyl groups, aralkyl groups, or more complex chains could be added to probe the binding pocket of a target protein. Similarly, adding functional groups (e.g., hydroxyl, amino, carboxyl) to the cyclopentyl ring at various positions would alter polarity, hydrogen bonding capacity, and steric bulk, which could fine-tune the molecule's interaction with a specific receptor subtype over others.
While general principles of SAR are well-established for the broader piperidine class, there is no specific published data, such as binding affinities or selectivity ratios for different receptors, for derivatives of this compound.
Table 1: Hypothetical Pharmacological Data for this compound Derivatives
This table is for illustrative purposes only, as no experimental data was found in the literature.
| Compound | N-Substituent | Cyclopentyl-Substituent | Target A Ki (nM) | Target B Ki (nM) | Selectivity (B/A) |
|---|---|---|---|---|---|
| 1 | -H | -H | Data N/A | Data N/A | Data N/A |
| 2 | -CH₃ | -H | Data N/A | Data N/A | Data N/A |
| 3 | -H | 4-OH | Data N/A | Data N/A | Data N/A |
Design of Dual-Targeting Ligands and Multi-functional Piperidine Compounds for Polypharmacology
Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, is an emerging paradigm for treating complex diseases like cancer and neurodegenerative disorders. A molecule based on the this compound scaffold could theoretically be elaborated into a dual-targeting agent.
This would involve incorporating pharmacophoric elements known to bind to two different targets of interest. For example, one part of the molecule, perhaps the N-substituted piperidine, could be designed to interact with a G-protein coupled receptor, while a functionalized moiety appended to the cyclopentyl ring could be designed to inhibit a specific enzyme. The this compound core would serve as the template to correctly orient these two pharmacophores in three-dimensional space to achieve the desired dual activity.
This design strategy requires extensive knowledge of the SAR for both targets and often involves sophisticated computational modeling. As with the previous sections, the scientific literature does not currently contain examples of dual-targeting or multi-functional ligands that are explicitly built upon the this compound scaffold.
Future Directions and Emerging Research Avenues for 3 Cyclopentylmethylene Piperidine and Analogous Compounds
Development of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency in Piperidine (B6355638) Synthesis
The creation of diverse libraries of piperidine-containing molecules is essential for discovering new bioactive compounds. Modern synthetic chemistry is moving beyond traditional methods to develop more efficient, versatile, and diversity-oriented approaches.
A significant area of innovation is Diversity-Oriented Synthesis (DOS) , which aims to generate structurally complex and diverse small molecules from simple starting materials. One such strategy is Type II Anion Relay Chemistry (ARC) , a modular approach that allows for the creation of all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.govnih.gov This method provides a convergent route to complex piperidine scaffolds, enabling extensive chemical and stereochemical diversification. nih.gov Another DOS approach utilizes a build/couple/pair (B/C/P) strategy with multidimensional coupling to generate macrocyclic compounds with a high degree of scaffold diversity. cam.ac.uk
Catalysis plays a crucial role in enhancing synthetic efficiency. Metal triflate-catalyzed reactions, particularly using scandium triflate (Sc(OTf)₃), have proven effective for the diastereoselective synthesis of 2,3-disubstituted piperidines. acs.orgacs.orgnih.gov This methodology was successfully applied in the synthesis of Febrifugine, a potent antimalarial alkaloid. acs.orgacs.org Similarly, rhodium and iridium catalysts are used for the asymmetric hydrogenation of pyridinium (B92312) salts, providing access to specifically configured piperidines, such as all-cis-(multi)fluorinated derivatives. mdpi.com Multicomponent reactions, which form complex products in a single step from three or more reactants, also offer an efficient pathway to highly substituted piperidones, which are valuable building blocks for further derivatization. tandfonline.com
These advanced synthetic strategies are expanding the accessible chemical space for piperidine derivatives, providing researchers with a richer pool of compounds for biological screening.
| Synthetic Methodology | Key Features | Application Example |
| Diversity-Oriented Synthesis (DOS) | Generates large libraries of structurally diverse compounds. cam.ac.uk | Synthesis of macrocyclic compounds and 2,4,6-trisubstituted piperidines. nih.govcam.ac.uk |
| Type II Anion Relay Chemistry (ARC) | A modular DOS approach enabling stereochemical diversification. nih.gov | Creation of all possible stereoisomers of a selected piperidine scaffold. nih.govnih.gov |
| Metal Triflate Catalysis | Efficient, diastereoselective nucleophilic substitution. acs.orgnih.gov | Synthesis of the antimalarial alkaloid Febrifugine. acs.orgacs.org |
| Asymmetric Catalytic Hydrogenation | Stereoselective reduction of pyridine (B92270) rings to piperidines. mdpi.com | Accessing all-cis-(multi)fluorinated piperidines. mdpi.com |
| Multicomponent Reactions | One-pot synthesis of highly substituted piperidones. tandfonline.com | Preparation of piperidone tricarboxylates as building blocks. tandfonline.com |
Exploration of Untapped Biological Targets and Disease Areas for Piperidine Scaffolds
The structural versatility of the piperidine ring makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. encyclopedia.pubnih.gov While piperidine derivatives are well-established in areas like pain management (morphine) and Alzheimer's disease (donepezil), research is actively uncovering their potential in new therapeutic domains. encyclopedia.pubnih.gov
One emerging area is in the treatment of cancers , where piperidine derivatives are being designed to inhibit novel targets. For instance, compounds have been developed as ligands for the M3 muscarinic acetylcholine (B1216132) receptor (M3R), which is implicated in the progression of certain cancers. encyclopedia.pub Other research has focused on developing piperidine-based inhibitors of the p53-HDM2 interaction, a key pathway in tumor suppression. researchgate.net
In the realm of infectious diseases , piperidine scaffolds continue to show promise beyond their known antiparasitic effects. encyclopedia.pub Researchers are designing novel derivatives as CCR5 antagonists to function as anti-HIV-1 agents. nih.gov The natural alkaloid Piperine (B192125), found in black pepper, has demonstrated a broad spectrum of activity, including potential antibacterial and antiviral properties, stimulating further research into its derivatives. encyclopedia.pubresearchgate.net
Furthermore, piperidine-based compounds are being investigated for a variety of other conditions. This includes their potential as fibrinolysis inhibitors, agents for treating neuropsychiatric disorders like schizophrenia, and modulators of the sigma receptor 1 (S1R), which is involved in numerous neurological and psychiatric diseases. nih.govresearchgate.netnih.gov
| Disease Area | Biological Target(s) | Example Piperidine Application |
| Cancer | M3 muscarinic acetylcholine receptor (M3R), p53-HDM2 interaction. encyclopedia.pubresearchgate.net | Development of M3R ligands and HDM2 inhibitors. encyclopedia.pubresearchgate.net |
| Infectious Diseases (HIV) | C-C chemokine receptor type 5 (CCR5). nih.gov | Design of potent CCR5 inhibitors as antiviral agents. nih.gov |
| Neurodegenerative Disorders (Alzheimer's) | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1). nih.gov | Dual inhibitors of AChE and amyloid-beta aggregation. nih.govnih.gov |
| Neuropsychiatric Disorders | Dopamine (B1211576) and Serotonin (B10506) receptors, Sigma-1 Receptor (S1R). nih.govnih.gov | Development of antipsychotic agents and S1R modulators. nih.govnih.gov |
| Parasitic Diseases | Not specified in detail | Synthesis of Febrifugine and Halofuginone. encyclopedia.pubacs.org |
Integration of Advanced Computational Methods for De Novo Design, Virtual Screening, and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and identification of promising new piperidine derivatives. These methods allow researchers to predict molecular properties, simulate interactions with biological targets, and screen vast virtual libraries of compounds before undertaking costly and time-consuming synthesis. nih.govnih.gov
Virtual screening (VS) is a prominent technique used to search large chemical databases for molecules that are likely to bind to a specific biological target. researchgate.netresearchgate.net This can be ligand-based, using the shape and chemical features of known active compounds as a template, or structure-based, involving the docking of virtual compounds into the 3D structure of a target protein. researchgate.netnih.gov For example, virtual screening has successfully identified novel piperazine-based insect juvenile hormone agonists and fragments with inhibitory activity against Cathepsin K. nih.govnih.gov
Predictive modeling , often employing Quantitative Structure-Activity Relationship (QSAR) studies, establishes mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.netnih.gov These models can predict the potency of newly designed compounds before they are synthesized. nih.gov Predictive pharmacophore models, which define the essential 3D arrangement of features required for biological activity, have been developed for piperidine-based CCR5 antagonists, serving as a 3D query for discovering new potential inhibitors. nih.gov
De novo design and molecular dynamics simulations provide deeper insights into how piperidine derivatives interact with their targets. Molecular docking and subsequent simulations can reveal the precise binding mode and key amino acid interactions, guiding the rational, structure-based optimization of hit compounds to improve their affinity and selectivity. nih.govnih.govnih.gov
| Computational Method | Description | Application in Piperidine Research |
| Virtual Screening (VS) | Computationally screens large libraries of compounds to identify potential hits. researchgate.netbionity.com | Identifying novel piperidine/piperazine-based ligands for targets like the JH receptor and Cathepsin K. nih.govnih.gov |
| QSAR Modeling | Relates a compound's chemical structure to its biological activity to predict the potency of new derivatives. nih.gov | Developing predictive models for piperidine-based inhibitors of Alzheimer's enzymes and CCR5 antagonists. nih.govnih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Elucidating the binding modes of piperidine derivatives with targets like acetylcholinesterase and the µ-opioid receptor. nih.govtandfonline.com |
| Molecular Dynamics (MD) Simulation | Simulates the movements of atoms and molecules to validate docking poses and study binding stability. researchgate.netnih.gov | Analyzing the interactions of piperidine ligands with the Sigma-1 Receptor and HDM2. researchgate.netnih.gov |
Innovations in High-Throughput Screening and Assay Development for Biological Evaluation of Piperidine Derivatives
To complement computational efforts, innovations in high-throughput screening (HTS) and assay development are crucial for the rapid biological evaluation of large libraries of synthesized piperidine compounds. chemdiv.com HTS automates the process of testing thousands of chemicals against a biological target, enabling the swift identification of "hit" compounds that can form the basis of a drug discovery program. chemdiv.comresearchgate.net
Modern HTS platforms utilize automated liquid handling and multi-mode signal detectors that can run assays in high-density formats (e.g., 1536-well plates). chemdiv.com This technology is applicable to a wide array of target classes, including enzymes, receptors, and protein-protein interactions, which are relevant to the diverse activities of piperidine derivatives. chemdiv.com The use of HTS has been instrumental in identifying initial hits for various targets. researchgate.net
The development of specific and sensitive biological assays is fundamental to the success of any screening campaign. For piperidine derivatives, a range of in vitro assays are employed. These include:
Enzyme Inhibition Assays: For example, methods to measure the inhibition of acetylcholinesterase and butyrylcholinesterase are critical for evaluating potential anti-Alzheimer's agents. nih.govmdpi.com
Cell-Based Functional Assays: Calcium mobilization assays, for instance, are used to measure the inhibitory activity of compounds against G-protein coupled receptors like CCR5. nih.gov
Antiviral Assays: Single-cycle HIV-1 assays are used to confirm the antiviral efficacy of CCR5 inhibitors identified in primary screens. nih.gov
Aggregation Inhibition Assays: Specific tests are used to screen for compounds that can inhibit the aggregation of proteins like amyloid-beta, a key pathological hallmark of Alzheimer's disease. nih.gov
These screening and assay technologies provide the essential experimental validation for computationally designed compounds and are vital for building the structure-activity relationships (SAR) needed to optimize hit compounds into viable drug candidates.
Q & A
Q. What are the optimal synthetic routes for 3-(Cyclopentylmethylene)piperidine, and how can yield and purity be maximized?
The synthesis of piperidine derivatives often involves cyclization and functional group modifications. For example, refluxing crotonitrile derivatives with piperidine in ethanol under alkaline conditions can yield cyclized products, as demonstrated in the synthesis of pyridinethione derivatives . Key steps include:
- Reagent selection : Use piperidine as a base and nucleophile to facilitate cyclization.
- Temperature control : Maintain reflux conditions (typically 70–80°C) to ensure reaction completion.
- Purification : Column chromatography or recrystallization can improve purity. Scalability for industrial production requires optimizing solvent ratios and reaction times to balance yield (>80%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Spectroscopic validation is critical for structural confirmation:
- 1H NMR : Identify methylene protons adjacent to the piperidine nitrogen (δ ~2.24 ppm) and cyclopentyl protons (δ ~1.46–1.64 ppm) .
- IR spectroscopy : Detect C-N stretching vibrations (~1,200 cm⁻¹) and cyclopentyl C-H bending (~700 cm⁻¹) .
- Elemental analysis : Verify molecular formula consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Safety guidelines from analogous piperidine derivatives include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers . Acute toxicity data (e.g., oral LD50 >500 mg/kg in rats) suggest moderate hazard, requiring emergency washing and medical consultation upon exposure .
Advanced Research Questions
Q. How can QSAR models predict the pharmacokinetic properties of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models integrate molecular descriptors (e.g., logP, polar surface area) to predict ADMET properties:
- Software tools : ADMET Predictor™ and MedChem Designer™ can simulate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
- Validation : Compare in silico predictions with in vitro assays (e.g., hepatic microsomal stability) to refine models. For example, phenyl piperidine derivatives showed correlations (R² >0.85) between predicted and experimental clearance rates .
Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?
Discrepancies in activity data (e.g., enzyme inhibition vs. ion channel modulation) may arise from assay conditions or structural variations. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies (e.g., Swiss Target Prediction for kinase vs. phosphatase targets) to identify consensus mechanisms .
- Structural tuning : Modify substituents (e.g., fluorobenzyl groups) to enhance selectivity. For instance, 3-[2-(2-ethoxyphenoxy)ethyl]piperidine showed altered ligand-receptor binding kinetics due to ethoxy group steric effects .
Q. What strategies optimize the pharmacological profile of this compound for neurodegenerative disease targets?
Targeting phosphodiesterases (PDEs) or ion channels requires:
- Docking studies : Use AutoDock Vina to simulate interactions with PDE4B or NMDA receptors. For example, methoxy-substituted piperidines showed higher binding affinity (ΔG < -9 kcal/mol) due to hydrophobic pocket complementarity .
- In vivo validation : Test cognitive improvement in transgenic Alzheimer’s models (e.g., Morris water maze) with dose-dependent effects (e.g., 10–50 mg/kg) .
Q. How do stereochemical variations impact the bioactivity of this compound?
Enantiomeric mixtures (e.g., 3-(2-methylpropyl)piperidin-4-ol hydrochloride) exhibit divergent pharmacokinetics:
- Chiral separation : Use HPLC with amylose-based columns to resolve enantiomers.
- Activity assays : Compare PDE inhibition (IC50) between enantiomers; e.g., (S)-enantiomers showed 3-fold higher potency than (R)-forms in cyclic AMP modulation .
Q. What in silico tools are effective for predicting metabolic pathways of piperidine derivatives?
Metabolism prediction involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
